DPA-713 (N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide) and DPA-714 (N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) are synthetic compounds that act as ligands for the translocator protein (TSPO) [, , , , ]. TSPO, an 18 kDa protein primarily located in the outer mitochondrial membrane, becomes upregulated in activated microglia and macrophages, serving as a hallmark of neuroinflammation [, , , , ]. This property makes DPA-713 and DPA-714 valuable tools for imaging and monitoring neuroinflammatory processes in various neurological conditions.
Both DPA-713 and DPA-714 share a common pyrazolo[1,5-a]pyrimidine core structure. DPA-714 differs from DPA-713 by the presence of a 2-fluoroethoxy group on the phenyl ring, replacing the methoxy group found in DPA-713 [, , , , ]. This structural modification in DPA-714 likely contributes to its improved bioavailability and reduced nonspecific binding compared to DPA-713 [].
DPA-713 and DPA-714 bind with high affinity to TSPO, which is overexpressed in activated microglia and macrophages during neuroinflammation [, , , , ]. By radiolabeling these compounds with positron emitters like Carbon-11 or Fluorine-18, researchers can visualize and quantify TSPO levels in vivo using Positron Emission Tomography (PET) imaging [, , , , ]. This allows for the non-invasive monitoring of neuroinflammatory processes in animal models and potentially in humans.
7.1 Imaging Neuroinflammation: Both DPA-713 and DPA-714 have been successfully employed in preclinical studies using rodent models to image neuroinflammation associated with conditions like stroke, neurodegenerative diseases, and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis [, , , ].
7.2 Monitoring Disease Progression: Longitudinal PET studies using radiolabeled DPA-714 could offer valuable insights into the progression of neuroinflammatory diseases and aid in evaluating the effectiveness of therapeutic interventions [, ].
7.3 Drug Development: These compounds can be used as tools to assess the efficacy of new drugs targeting neuroinflammation. By monitoring TSPO levels, researchers can evaluate if a drug successfully reduces microglial activation and neuroinflammation [, , , ].
8.1 Clinical Translation: Further research is needed to translate the use of DPA-714, considered a promising candidate, into clinical settings for diagnosing and monitoring neuroinflammatory diseases in humans [].
8.3 Development of Novel Ligands: Exploring and developing novel TSPO ligands with improved properties, such as higher binding affinity and selectivity, could further enhance neuroinflammation imaging capabilities [, , , ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: